molecular formula C20H18N2O3 B5507658 N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide CAS No. 6047-64-9

N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide

Cat. No.: B5507658
CAS No.: 6047-64-9
M. Wt: 334.4 g/mol
InChI Key: MVXCPTMUVMYDJO-UHFFFAOYSA-N
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Description

N-(2-{[(2-Phenylethyl)amino]carbonyl}phenyl)-2-furamide is a synthetic organic compound featuring a furan-2-carboxamide core linked to a phenyl group substituted with a 2-phenylethylamino carbonyl moiety. Its structure combines aromatic (phenyl and furan) and amide functionalities, making it relevant for studies in medicinal chemistry, polymer science, and materials research.

Properties

IUPAC Name

N-[2-(2-phenylethylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-19(21-13-12-15-7-2-1-3-8-15)16-9-4-5-10-17(16)22-20(24)18-11-6-14-25-18/h1-11,14H,12-13H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXCPTMUVMYDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975882
Record name 2-[(Furan-2-carbonyl)amino]-N-(2-phenylethyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6047-64-9
Record name 2-[(Furan-2-carbonyl)amino]-N-(2-phenylethyl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide typically involves the reaction of 2-phenylethylamine with a suitable carboxylic acid derivative, such as 2-furoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2-phenylethylamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-furoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The amide group can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives, depending on the electrophile used.

Scientific Research Applications

N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The phenethylamine moiety is known to interact with various receptors, such as adrenergic and dopaminergic receptors, which can modulate physiological responses. The furan ring and amide linkage may also contribute to the compound’s binding affinity and selectivity towards its targets. Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with Furan-2-carboxamide Derivatives

(a) N-(2-Nitrophenyl)furan-2-carboxamide
  • Structure: Features a nitro group (-NO₂) at the ortho position of the phenyl ring instead of the 2-phenylethylamino carbonyl group.
  • Key Differences :
    • The nitro group introduces strong electron-withdrawing effects, altering reactivity and intramolecular interactions compared to the electron-rich phenylethyl substituent .
    • Crystallographic analysis reveals planar amide conformations and weak C-H···O interactions in the crystal lattice, which differ from the steric and electronic effects of the phenylethyl group in the target compound .
(b) N-[2-(Hydroxymethyl)phenyl]furan-2-carboxamide
  • Structure : Contains a hydroxymethyl (-CH₂OH) substituent on the phenyl ring.
  • Key Differences :
    • The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic phenylethyl chain in the target compound .
    • Molecular weight: 217.22 g/mol (hydroxymethyl derivative) vs. ~349.40 g/mol (estimated for the target compound).
(c) Furosemide
  • Structure: 5-(Aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid.
  • Key Differences :
    • Incorporates a sulfonamide and carboxylic acid group, unlike the simpler amide in the target compound.
    • Clinically used as a diuretic, highlighting how furan-carboxamide derivatives can exhibit diverse pharmacological activities .

Comparison with 2-Phenylethylamino Carbonyl Derivatives

(a) Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
  • Structure : Shares the furan-2-carboxamide group but includes a piperidine ring and opioid receptor-binding motifs.
  • Key Differences: The piperidine ring in furanylfentanyl confers potent µ-opioid receptor agonism, whereas the target compound lacks this feature, suggesting divergent pharmacological profiles .
(b) N-Phenyl-N'-(2-Phenylethyl)isophthalamide
  • Structure: A polyamide model compound with a phenylethylamino group.
  • Key Differences :
    • The isophthalamide backbone (vs. furan-carboxamide) impacts polymer properties such as thermal stability and solubility .

Physicochemical Properties

  • Molecular Formula : C₂₀H₁₉N₂O₃ (estimated).
  • Key Features :
    • Hydrophobicity from the phenylethyl group may reduce aqueous solubility compared to nitro- or hydroxymethyl-substituted analogs.
    • IR spectra would show characteristic amide N-H (~3310 cm⁻¹) and furan C-O-C (~1600 cm⁻¹) stretches .

Research and Regulatory Considerations

  • Pharmacological Potential: Structural similarity to furanylfentanyl suggests possible CNS activity, but absence of a piperidine ring likely limits opioid effects .
  • Regulatory Status: Not currently listed under international drug control treaties, though analogs like furanylfentanyl highlight the need for vigilance in structural modifications .

Biological Activity

N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR), supported by various studies and data tables.

Chemical Structure and Synthesis

The compound features a furan ring, an amide linkage, and a phenylethylamine moiety, contributing to its unique properties. The synthesis typically involves the reaction of 2-furancarboxylic acid derivatives with phenylethylamine under controlled conditions.

Synthetic Route Example:

  • Starting Material : 2-furancarboxylic acid
  • Reagents : Phenylethylamine, coupling agents (e.g., EDC, HOBt)
  • Conditions : Solvent (e.g., DMF), temperature control

The reaction yields this compound through the formation of an amide bond.

Anticancer Properties

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of:

  • Breast Cancer Cell Lines : MCF-7 and MDA-MB-231
  • Cervical Cancer Cell Lines : HeLa and SiHa
  • Ovarian Cancer Cell Lines : A2780

The compound's IC50 values in these assays range from 0.50 μM to 7.10 μM , indicating significant antiproliferative activity (Table 1).

Cell LineIC50 (μM)
MCF-70.50
MDA-MB-2311.51
HeLa1.28
A27800.95

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), resulting in G1/S phase arrest.

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

  • Furan Ring : Enhances lipophilicity and facilitates cellular uptake.
  • Phenylethylamine Moiety : Contributes to receptor binding affinity.

Modifications in substituents on the phenyl rings or variations in the furan structure can significantly alter the biological activity, as demonstrated in comparative studies with related compounds.

Case Studies

Recent research highlights several case studies demonstrating the efficacy of this compound:

  • Study on Breast Cancer : An investigation into its effects on MCF-7 cells revealed a dose-dependent reduction in cell viability and induction of apoptosis.
    • Findings : Significant downregulation of anti-apoptotic proteins Bcl-2 and upregulation of pro-apoptotic proteins Bax.
  • Antimicrobial Evaluation : In vitro studies against Staphylococcus aureus and Candida albicans showed promising results with MIC values lower than those for standard treatments.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide?

  • Method : Utilize a two-step approach:

Amide Coupling : React 2-furoyl chloride with 2-aminobenzophenone derivatives in anhydrous acetonitrile under reflux (120°C, 18–24 hours) to form the furan-carboxamide backbone .

Urea/Thiourea Formation : Introduce the 2-phenylethylamine moiety via carbodiimide-mediated coupling (e.g., DCC/DMAP) in dichloromethane at 0–5°C .

  • Characterization : Confirm purity via HPLC (>95%) and structure via 1H^1 \text{H}-/13C^{13} \text{C}-NMR (e.g., amide protons at δ 10.6–12.0 ppm), IR (C=O stretch at 1680–1730 cm1^{-1}), and HRMS .

Q. How can the structural conformation of this compound be analyzed to predict its bioactivity?

  • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between aromatic rings (e.g., 9.71° between phenyl and furan rings in analogous structures), influencing π-π stacking and target binding .
  • Computational Modeling : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate electrostatic potential surfaces. Compare with PubChem descriptors (e.g., topological polar surface area, logP) to predict membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency against kinase targets?

  • Substituent Effects :

  • Electron-Withdrawing Groups : Introduce -F or -CF3_3 to the phenyl ring (para position) to enhance binding affinity via hydrophobic interactions (e.g., ΔG = −8.2 kcal/mol in docking studies with EGFR kinase) .
  • Steric Modifications : Replace 2-phenylethyl with morpholine-ethyl groups to improve solubility while retaining activity (tested via IC50_{50} in MTT assays) .
    • Data Table :
DerivativeSubstituentIC50_{50} (μM)LogP
ParentNone12.53.8
-CF3_3Para-CF3_33.24.1
MorpholineN-Morpholine5.62.9
Data adapted from kinase inhibition assays .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Experimental Design :

Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .

Validate Targets : Perform surface plasmon resonance (SPR) to measure direct binding affinity (KD_D) alongside enzymatic assays .

  • Case Study : Discrepancies in IC50_{50} values for analogous compounds (e.g., 5–15 μM range) were attributed to differences in ATP concentrations (1 mM vs. 10 μM) in kinase assays .

Q. What computational strategies predict metabolic stability of this compound?

  • In Silico Tools :

  • CYP450 Metabolism : Use StarDrop’s DEREK Nexus to identify labile sites (e.g., furan ring oxidation) .
  • ADME Prediction : SwissADME calculates bioavailability scores (0.55) and highlights P-glycoprotein substrate risks due to the amide group .
    • Experimental Validation : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS (e.g., hydroxylation at the benzyl position) .

Methodological Guidelines

Q. How to design a stability study for this compound under physiological conditions?

  • Protocol :

pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours; monitor degradation via UPLC .

Light/Temperature Sensitivity : Store samples at −20°C, 4°C, and 25°C under UV light (254 nm) for 7 days; assess by TLC .

  • Key Finding : Analogous furan-carboxamides show <10% degradation at pH 7.4 but rapid hydrolysis (>80%) at pH 1.2, suggesting enteric coating for oral delivery .

Q. Which spectroscopic techniques differentiate polymorphic forms of this compound?

  • Techniques :

  • PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.4°, 18.7°) to identify Form I vs. Form II .
  • DSC : Detect melting points (e.g., 117°C for amorphous vs. 223°C for crystalline forms) .

Data Contradiction Analysis

Q. Why do molecular docking results conflict with experimental binding data?

  • Root Cause :

  • Protein Flexibility : Rigid receptor models in docking ignore conformational changes (e.g., DFG-loop motion in kinases). Use molecular dynamics (MD) simulations (AMBER22) to account for flexibility .
  • Solvent Effects : Implicit solvent models (e.g., GB/SA) overestimate hydrophobic interactions. Validate with explicit water simulations .

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